5-methyl-N-[3-(1H-tetrazol-1-yl)phenyl]furan-2-carboxamide
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Overview
Description
5-methyl-N-[3-(1H-tetrazol-1-yl)phenyl]furan-2-carboxamide is an organic compound that features a furan ring, a tetrazole ring, and a carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-methyl-N-[3-(1H-tetrazol-1-yl)phenyl]furan-2-carboxamide typically involves the following steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized via a [3+2] cycloaddition reaction between an azide and a nitrile. This reaction is often carried out in the presence of a catalyst such as zinc chloride or ammonium chloride.
Coupling with Furan-2-carboxylic Acid: The tetrazole derivative is then coupled with furan-2-carboxylic acid using a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to form the desired carboxamide.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
5-methyl-N-[3-(1H-tetrazol-1-yl)phenyl]furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The carboxamide group can be reduced to form amine derivatives.
Substitution: The tetrazole ring can undergo nucleophilic substitution reactions to introduce various functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines, thiols, or halides in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted tetrazole derivatives.
Scientific Research Applications
5-methyl-N-[3-(1H-tetrazol-1-yl)phenyl]furan-2-carboxamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anti-inflammatory, antibacterial, and antifungal agent due to the presence of the tetrazole ring, which is known for its bioactivity.
Materials Science: The compound can be used in the development of new materials with unique electronic and optical properties.
Industrial Chemistry: It can serve as a precursor for the synthesis of more complex molecules used in various industrial processes.
Mechanism of Action
The mechanism of action of 5-methyl-N-[3-(1H-tetrazol-1-yl)phenyl]furan-2-carboxamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The tetrazole ring can interact with enzymes and receptors, modulating their activity.
Pathways Involved: The compound may inhibit specific enzymes involved in inflammatory pathways, leading to its anti-inflammatory effects.
Comparison with Similar Compounds
Similar Compounds
1-Phenyl-1H-tetrazole-5-thiol: Known for its antibacterial and antifungal properties.
N,N-dimethyl-2-[(phenyl)(1H-tetrazol-1-yl)methyl]hydrazine-1-carboxamide: Exhibits significant anti-inflammatory action.
Uniqueness
5-methyl-N-[3-(1H-tetrazol-1-yl)phenyl]furan-2-carboxamide is unique due to the combination of the furan ring and the tetrazole ring, which imparts distinct electronic and steric properties, making it a versatile compound for various applications.
Properties
Molecular Formula |
C13H11N5O2 |
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Molecular Weight |
269.26 g/mol |
IUPAC Name |
5-methyl-N-[3-(tetrazol-1-yl)phenyl]furan-2-carboxamide |
InChI |
InChI=1S/C13H11N5O2/c1-9-5-6-12(20-9)13(19)15-10-3-2-4-11(7-10)18-8-14-16-17-18/h2-8H,1H3,(H,15,19) |
InChI Key |
LNAYYBLKIKXYBR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(O1)C(=O)NC2=CC(=CC=C2)N3C=NN=N3 |
Origin of Product |
United States |
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